8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H27N7O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed new synthetic pathways to create derivatives of purine compounds, incorporating elements such as thiadiazolyl groups, which are structurally related to the compound . These synthetic efforts are aimed at enhancing the biological activity of these molecules through structural modification. For example, Gobouri (2020) synthesized new derivatives involving thiadiazols and purines, providing insights into the chemical characteristics and potential applications of these compounds in medicinal chemistry Gobouri, 2020.
Pharmacological Potential
Various studies have explored the pharmacological potential of purine derivatives, particularly their cytotoxic activity against cancer cell lines and potential as anti-HIV agents. For instance, Rida et al. (2007) investigated novel purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities, highlighting the versatility of purine-based compounds in therapeutic applications Rida et al., 2007.
Molecular and Computational Studies
The compound and its derivatives have also been subjects of molecular and computational studies to understand their interactions at the atomic level and predict their properties. For example, Toledo et al. (2015) performed Raman and FT-IR spectroscopy alongside DFT calculations on a Meldrum’s acid derivative, closely related to the compound of interest, to elucidate its structural and vibrational properties Toledo et al., 2015.
Antiproliferative and Antimicrobial Activities
Compounds within this chemical family have shown promising antiproliferative effects against various cancer cell lines, as well as antimicrobial properties. Chandrappa et al. (2008) synthesized thiazolidine-2,4-dione derivatives with significant antiproliferative activity, demonstrating the potential therapeutic applications of these compounds Chandrappa et al., 2008.
Mechanism of Action
Target of Action
The primary target of SMR000035215 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins and stabilizing proteins against heat stress .
Mode of Action
SMR000035215 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in the protein folding process .
Biochemical Pathways
The disruption of DnaK’s function affects the protein folding process, which is a critical biochemical pathway in the cell . This disruption can lead to the formation of misfolded proteins, which can have various downstream effects, including the inhibition of biofilm formation .
Result of Action
The interaction of SMR000035215 with DnaK leads to the inhibition of biofilm formation . Biofilms are communities of microorganisms that can adhere to surfaces and are often resistant to antibiotics . By inhibiting biofilm formation, SMR000035215 can potentially enhance the effectiveness of antibiotic treatments .
Properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2S2/c1-11-8-12(2)10-25(9-11)17-20-15-14(16(27)24(5)19(28)23(15)4)26(17)6-7-29-18-22-21-13(3)30-18/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUXDIFUJDHOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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